molecular formula C8H3BrCl2N2 B15332317 2-Bromo-6,7-dichloroquinazoline

2-Bromo-6,7-dichloroquinazoline

Cat. No.: B15332317
M. Wt: 277.93 g/mol
InChI Key: WSMPJOLQQFZIPC-UHFFFAOYSA-N
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Description

2-Bromo-6,7-dichloroquinazoline is a halogenated quinazoline derivative with the molecular formula C8H3BrCl2N2. This compound is characterized by the presence of bromine and chlorine atoms on the quinazoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6,7-dichloroquinazoline typically involves the bromination and chlorination of quinazoline derivatives. One common method is the reaction of 6,7-dichloroquinazoline with bromine in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of bromination and chlorination steps.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6,7-dichloroquinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of quinazoline-2,6,7-trione derivatives.

  • Reduction: Production of this compound derivatives with reduced halogen content.

  • Substitution: Generation of various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6,7-dichloroquinazoline is widely used in scientific research due to its versatile chemical properties. Its applications include:

  • Chemistry: As an intermediate in the synthesis of complex organic molecules.

  • Biology: Studying the biological activity of quinazoline derivatives in various biological systems.

  • Medicine: Developing new pharmaceuticals, particularly in the field of anticancer and antimicrobial agents.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-Bromo-6,7-dichloroquinazoline is compared with other similar halogenated quinazoline derivatives, such as 6-bromo-2,7-dichloroquinazoline and 7-bromo-2,4-dichloroquinazoline. While these compounds share structural similarities, this compound is unique in its specific pattern of halogenation, which influences its reactivity and biological activity.

Comparison with Similar Compounds

  • 6-Bromo-2,7-dichloroquinazoline

  • 7-Bromo-2,4-dichloroquinazoline

  • 6-Bromo-4,7-dichloroquinazoline

This comprehensive overview provides a detailed understanding of 2-Bromo-6,7-dichloroquinazoline, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H3BrCl2N2

Molecular Weight

277.93 g/mol

IUPAC Name

2-bromo-6,7-dichloroquinazoline

InChI

InChI=1S/C8H3BrCl2N2/c9-8-12-3-4-1-5(10)6(11)2-7(4)13-8/h1-3H

InChI Key

WSMPJOLQQFZIPC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=NC2=CC(=C1Cl)Cl)Br

Origin of Product

United States

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